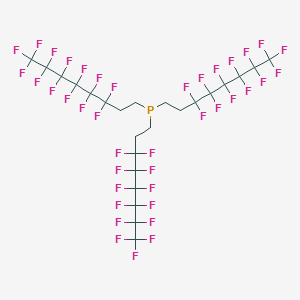
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane, commonly known as F-13TPP, is a fluorinated phosphine compound that has gained significant attention in the scientific community due to its unique properties and potential applications. F-13TPP has a high degree of fluorination, which imparts exceptional lipophilicity and chemical stability, making it an attractive molecule for use in various fields of research.
科学的研究の応用
F-13TPP has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of catalysis. F-13TPP has been shown to be an effective catalyst for a variety of reactions, including cross-coupling reactions, hydrogenation, and oxidation reactions.
作用機序
The mechanism of action of F-13TPP in catalysis is not fully understood. However, it is believed that the fluorinated phosphine group in F-13TPP plays a crucial role in the catalytic activity of the compound. The high degree of fluorination increases the lipophilicity of the molecule, which allows it to interact more effectively with the reactants and catalyze the desired reaction.
生化学的および生理学的効果
F-13TPP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and has low levels of cytotoxicity. This makes it an attractive molecule for use in biological applications.
実験室実験の利点と制限
One of the main advantages of F-13TPP is its exceptional chemical stability. This makes it an ideal molecule for use in a variety of lab experiments, where stability and reproducibility are critical. However, the high degree of fluorination in F-13TPP can also be a limitation, as it can make the molecule difficult to work with in certain applications.
将来の方向性
There are many potential future directions for research involving F-13TPP. One promising area is the development of new catalytic reactions using F-13TPP as a catalyst. Additionally, further studies are needed to fully understand the mechanism of action of F-13TPP in catalysis and to explore its potential applications in other fields of research, such as materials science and drug discovery. Finally, the development of new synthetic methods for F-13TPP may also be an area of future research, as this could lead to improved yields and lower costs for the compound.
合成法
The synthesis of F-13TPP involves the reaction of tris(dibenzylideneacetone)dipalladium(0) with tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphine. The reaction proceeds under an inert atmosphere and requires careful control of the reaction conditions to achieve high yields of the desired product.
特性
CAS番号 |
103249-38-3 |
|---|---|
製品名 |
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane |
分子式 |
C24H12F39P |
分子量 |
1072.3 g/mol |
IUPAC名 |
tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane |
InChI |
InChI=1S/C24H12F39P/c25-7(26,10(31,32)13(37,38)16(43,44)19(49,50)22(55,56)57)1-4-64(5-2-8(27,28)11(33,34)14(39,40)17(45,46)20(51,52)23(58,59)60)6-3-9(29,30)12(35,36)15(41,42)18(47,48)21(53,54)24(61,62)63/h1-6H2 |
InChIキー |
VILPUTHRJLOHDJ-UHFFFAOYSA-N |
SMILES |
C(CP(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
正規SMILES |
C(CP(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
同義語 |
TRIS(1H,1H,2H,2H-PERFLUOROOCTYL)PHOSPINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



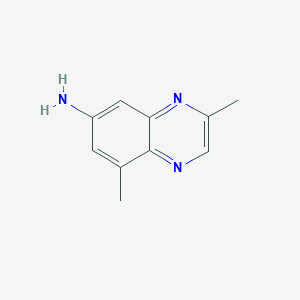
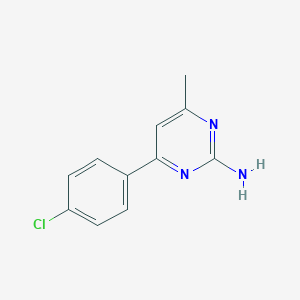
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
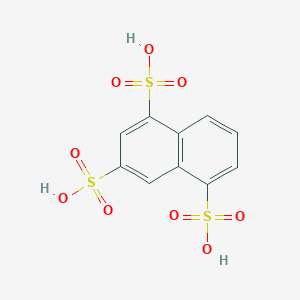
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
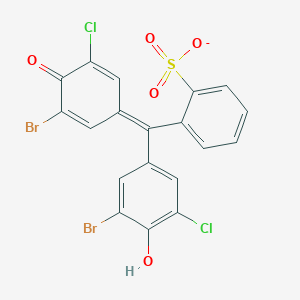
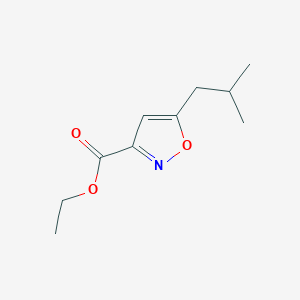
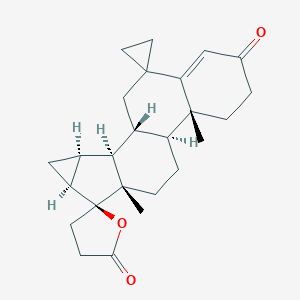
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
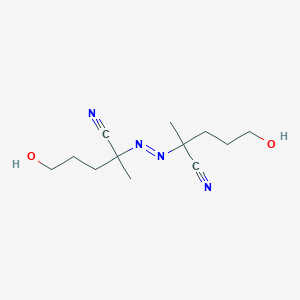
![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)
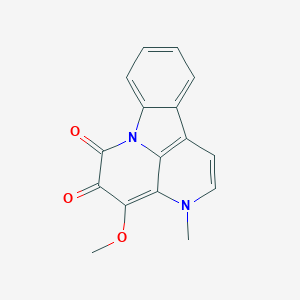
![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)